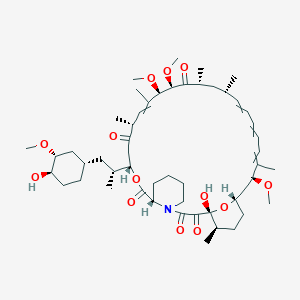
Di-tert-butylcyclopentadiène
Vue d'ensemble
Description
DI-TERT-BUTYLCYCLOPENTADIENE (DTBCP) is an organic compound with the chemical formula C10H16. It is a cyclic hydrocarbon with a five-membered ring and two tert-butyl groups attached to the ring. It is a colorless liquid at room temperature and has a sweet smell. DTBCP is used as a solvent in organic synthesis and as a starting material in the production of other organic compounds. It is also used as a reagent in the synthesis of polymers.
Applications De Recherche Scientifique
Synthèse organique
Le di-tert-butylcyclopentadiène sert de bloc de construction polyvalent en synthèse organique. Ses groupes tert-butyle volumineux fournissent une gêne stérique, qui peut être exploitée pour contrôler les voies de réaction et créer des isomères spécifiques {svg_1}. Ce composé est particulièrement utile dans la synthèse de molécules organiques complexes où des configurations précises sont requises.
Chimie des polymères
En chimie des polymères, le this compound est utilisé comme monomère pour la synthèse de polymères spécialisés. Son incorporation dans les polymères peut améliorer la stabilité thermique et la résistance chimique du matériau résultant, le rendant approprié pour les applications à hautes performances {svg_2}.
Catalyse
Ce composé est un précurseur de nombreux complexes métalliques, tels que les catalyseurs de polymérisation d'oléfines. La nature volumineuse du this compound permet la stabilisation des complexes à haut spin, qui sont précieux dans divers processus catalytiques, notamment la polymérisation des alcènes {svg_3} {svg_4}.
Science des matériaux
Le this compound est utilisé dans le développement de matériaux avancés. Ses dérivés peuvent être utilisés dans la création de semi-conducteurs organiques, de dispositifs optoélectroniques et d'autres matériaux où des propriétés électroniques contrôlées sont essentielles {svg_5}.
Chimie médicinale
Bien que les applications directes en chimie médicinale ne soient pas largement rapportées, les motifs structuraux dérivés du this compound pourraient potentiellement être incorporés dans les produits pharmaceutiques pour modifier leurs propriétés pharmacocinétiques ou pour créer de nouveaux agents thérapeutiques {svg_6}.
Science de l'environnement
Les applications du this compound en science de l'environnement ne sont pas explicitement documentées. Cependant, son rôle dans la synthèse de molécules et de matériaux complexes pourrait contribuer indirectement aux technologies environnementales, telles que les capteurs de détection de polluants ou les matériaux de remédiation des déchets {svg_7}.
Mécanisme D'action
Target of Action
Di-tert-butylcyclopentadiene is primarily used as a building block in chemical synthesis . It serves as a precursor to many metal complexes, such as the olefin polymerization catalyst . The compound’s primary targets are therefore the reactants it interacts with in these synthesis processes.
Mode of Action
The compound interacts with its targets through chemical reactions. For instance, di-tert-butylcyclopentadiene reacts with excess potassium tert-butoxide in the presence of elemental selenium or sulfur to yield cyclopentadienes bridged by two or three selenium atoms through one or two diselenoketal functionalities, or bridged by sulfur atoms via one or two dithioketal functionalities .
Biochemical Pathways
Di-tert-butylcyclopentadiene is involved in the synthesis of various metal complexes. These complexes can then participate in a variety of biochemical pathways, depending on their specific structures and properties . The downstream effects of these pathways can vary widely, from the production of new compounds in chemical reactions to the catalysis of polymerization processes .
Pharmacokinetics
Its physical and chemical properties, such as its solubility in organic solvents, boiling point, and density, can impact its behavior and availability in a chemical reaction .
Result of Action
The result of di-tert-butylcyclopentadiene’s action is the formation of new compounds through chemical reactions. For example, it can react with potassium tert-butoxide and elemental selenium or sulfur to form cyclopentadienes with various bridge structures . These new compounds can then be used in further reactions, such as the formation of metal complexes .
Action Environment
The action of di-tert-butylcyclopentadiene can be influenced by various environmental factors. For instance, the presence of other reactants, the temperature, and the pressure can all impact the course of the chemical reactions it participates in . Additionally, it should be protected from light and moisture, and it is stable for at least 2 years after receipt when stored at -20°C .
Propriétés
IUPAC Name |
2,5-ditert-butylcyclopenta-1,3-diene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22/c1-12(2,3)10-7-8-11(9-10)13(4,5)6/h7-10H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RADVPPBTEASJRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1C=CC(=C1)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70394029 | |
| Record name | 2,5-Di-tert-butyl-1,3-cyclopentadiene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70394029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114987-03-0, 120937-44-2 | |
| Record name | 2,5-Di-tert-butyl-1,3-cyclopentadiene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70394029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Di-tert-butylcyclopentadiene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What are the common synthetic routes to obtain di-tert-butylcyclopentadiene?
A1: Di-tert-butylcyclopentadiene is typically synthesized through the alkylation of cyclopentadiene with tert-butyl bromide. This reaction often employs a phase-transfer catalyst and a strong base. [, ] For instance, one method utilizes Adogen 464 as the catalyst and potassium hydroxide as the base. [] The reaction yields a mixture of isomers, including 1,3-di-tert-butylcyclopentadiene and other possible configurations. [, ]
Q2: How does the presence of the tert-butyl groups influence the reactivity of di-tert-butylcyclopentadiene?
A2: The bulky tert-butyl groups exert significant steric hindrance, impacting the reactivity of di-tert-butylcyclopentadiene. This steric effect can influence the regioselectivity of subsequent reactions and the stability of the resulting metal complexes. For example, in the synthesis of pentaisopropylcyclopentadiene, the presence of multiple isopropyl groups leads to the formation of a mixture of isomers due to steric interactions. []
Q3: Can di-tert-butylcyclopentadiene act as a ligand in metal complexes, and what are the potential advantages?
A3: Yes, di-tert-butylcyclopentadiene can act as a ligand, particularly in the formation of metallocene complexes. [] The bulky tert-butyl substituents can impart several advantages to these complexes:
Q4: Are there any reported examples of di-tert-butylcyclopentadiene derivatives used in the synthesis of unusual organometallic compounds?
A4: Yes, research highlights the use of di-tert-butylcyclopentadiene in synthesizing organoselenium compounds. [] For example, reacting di-tert-butylcyclopentadiene with potassium tert-butoxide and selenium results in the formation of cyclopentadiene rings bridged by selenium atoms. This reaction produces intriguing molecules like 2,5,4′,6′-Tetra-tert-butyl-5′H-spirocyclopentane-1,2′-cyclopenta[b][1,3]diselena-2,4-diene (1) and 1,3,5,7-tetra-tert-butyl-3a,7a-dihydro-3a,7a-epi-selenodicyclopenta[b,e][1,4]diselenine (2), characterized using X-ray diffraction. []
Q5: Is there any information available regarding the analytical characterization of di-tert-butylcyclopentadiene?
A5: Di-tert-butylcyclopentadiene is typically analyzed using Gas Chromatography/Mass Spectrometry (GC/MS) to assess its purity and identify the different isomers present. [] The isomers can be distinguished based on their different retention times and fragmentation patterns in the mass spectrometer.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



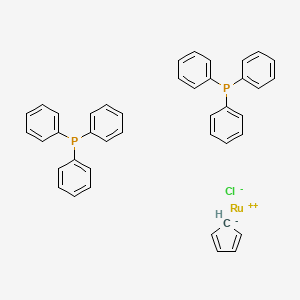
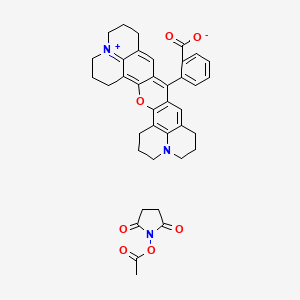
![(3S)-3-[(tert-Butoxycarbonyl)amino]-1-diazonio-5-methylhex-1-en-2-olate](/img/structure/B1142041.png)
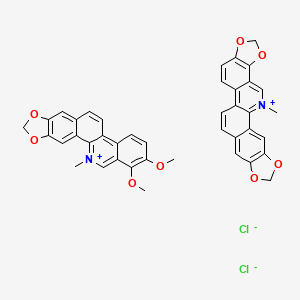
![endo-8-Azabicyclo[3.2.1]octan-3-yl 2-hydroxy-2,2-diphenylacetate hydrochloride](/img/structure/B1142047.png)
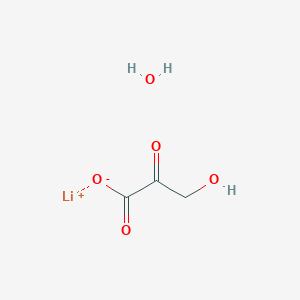
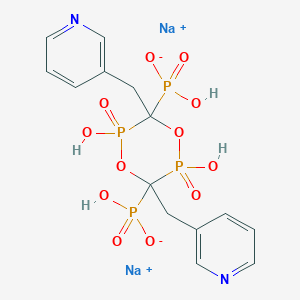
![tert-butyl N-[(2S)-1-(benzenesulfonyl)-3-(oxan-2-yloxy)propan-2-yl]carbamate](/img/structure/B1142053.png)
